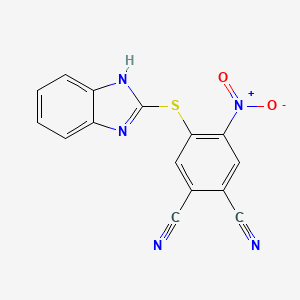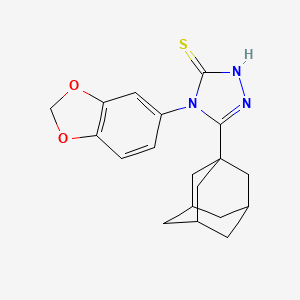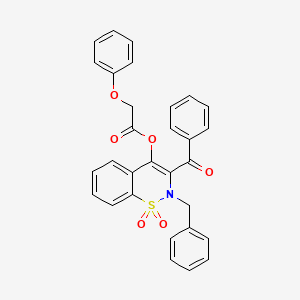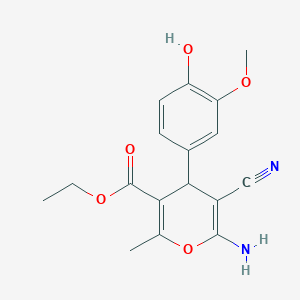![molecular formula C21H14Cl2N2O B10879263 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)
2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER is a complex organic compound that combines the structural elements of dichlorobenzyl and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-(2-quinoxalinyl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, leading to the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline ring to its corresponding dihydro derivatives.
Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives and substituted benzyl ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER has several scientific research applications:
Medicinal Chemistry: The compound’s quinoxaline moiety is known for its biological activity, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Additionally, the dichlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl 4-(2-quinoxalinyl)phenyl ether
- 2,6-Dichlorobenzyl 4-(2-quinoxalinyl)phenyl ether
Uniqueness
2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14Cl2N2O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methoxy]phenyl]quinoxaline |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-5-15(18(23)11-16)13-26-17-9-6-14(7-10-17)21-12-24-19-3-1-2-4-20(19)25-21/h1-12H,13H2 |
InChI Key |
BRZGUMQSQPPKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)

![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)

![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)

![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)
